(S)-propargylglycinol hydrochloride
Description
(S)-Propargylglycinol hydrochloride (CAS: 1234692-74-0) is a chiral amino alcohol derivative with a propargyl group (-C≡CH) and a hydrochloride salt. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing enantiomerically pure molecules. Its structure combines a primary amine, a hydroxyl group, and a propargyl moiety, enabling versatile reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Commercial suppliers like CymitQuimica and Chiralix list prices ranging from 592.00 €–985.00 € (CymitQuimica) to 8,118 CNY/g (Chiralix), reflecting its high value in specialized syntheses .
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 |
Synonyms |
(S)-2-aminopent-4-yn-1-ol hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkaloid Hydrochlorides (e.g., Berberine, Palmatine)
Structural Differences :
- (S)-Propargylglycinol hydrochloride is a synthetic amino alcohol, whereas alkaloids like berberine and palmatine () are benzylisoquinoline derivatives isolated from natural sources (e.g., Coptidis Rhizoma).
- The propargyl group in (S)-propargylglycinol enables alkyne-specific reactions absent in alkaloids.
Pricing :
- (S)-Propargylglycinol’s synthetic production and chirality contribute to its higher cost (up to 985.00 €/g) .
Propargyl-Containing Compounds (e.g., Propargyl Chloride)
Utility :
- Propargyl chloride is a reagent for introducing propargyl groups.
- This compound’s amino alcohol structure adds bifunctional reactivity (amine + alkyne) for complex molecule assembly .
Pharmaceutical Hydrochlorides (e.g., Hydroxyzine, Promethazine)
Functional Contrast :
- Hydroxyzine and promethazine hydrochlorides () are therapeutics (antihistamines).

- This compound lacks direct therapeutic use but is a precursor in synthesizing such drugs.
Comparative Data Tables
Table 1: Price and Availability Comparison
| Compound | Purity | Price (per gram) | Supplier | Status |
|---|---|---|---|---|
| (S)-Propargylglycinol HCl | 98% | 592.00 €–985.00 € | CymitQuimica | Available |
| (S)-Propargylglycinol HCl | – | 8,118 CNY | Chiralix | Available |
| Berberine HCl | – | Lower* | Natural Extract | Bulk available |
| Propargyl chloride | ≤100% | – | Combi-Blocks | Hazard-regulated |
Table 2: Functional Group and Application Comparison
| Compound | Key Functional Groups | Primary Use |
|---|---|---|
| (S)-Propargylglycinol HCl | -NH₂, -OH, -C≡CH | Chiral synthesis, click chemistry |
| Berberine HCl | Benzylisoquinoline, -OCH₃ | Antimicrobial, traditional medicine |
| Propargyl chloride | -C≡CH, -Cl | Alkylation reagent |
| Hydroxyzine HCl | Piperazine, diphenylmethane | Anxiolytic, antihistamine |
Key Research Findings
- Chiral Utility: The (S)-enantiomer’s configuration is critical for asymmetric catalysis, distinguishing it from racemic or non-chiral analogs .
- Safety Advantage : Compared to propargyl chloride, its hydrochloride salt form reduces volatility, enhancing handling safety in lab settings .
- Cost Drivers : High pricing correlates with synthetic complexity (chiral resolution) and low-volume, high-purity production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

